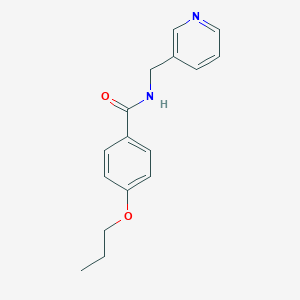
4-propoxy-N-(3-pyridinylmethyl)benzamide
Description
4-Propoxy-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a propoxy group at the 4-position of the benzene ring and a 3-pyridinylmethyl group attached to the amide nitrogen. This compound is synthesized via a palladium-catalyzed coupling reaction between 4-propoxybenzamide precursors and butylamine, yielding a 78% purified product under optimized conditions .
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-propoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-7-5-14(6-8-15)16(19)18-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
InChI Key |
RDTGBOGQVFYUDK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzamide Derivatives
Structural Modifications and Substituent Effects
The activity of benzamide derivatives is highly dependent on substituents at the benzamide ring and the N-linked group . Below is a comparative analysis of key analogs:
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations:
- Propoxy vs.
- Pyridinylmethyl vs. Dichloropyridyl : The 3-pyridinylmethyl group may offer moderate electron-withdrawing effects, contrasting with the stronger electron-deficient 3,5-dichloropyridyl in roflumilast, which enhances PDE4 binding .
Key Observations:
- Green Chemistry : Ultrasonic irradiation () reduces reaction time by >50% compared to conventional reflux, though yields are comparable .
- Catalytic Efficiency : Palladium-based coupling () achieves moderate yields but requires specialized catalysts, limiting scalability.
Key Observations:
- Target Specificity : The 3-pyridinylmethyl group in the target compound may favor interactions with neuronal nAChRs , as seen in structurally related P2X7 antagonists ().
- Substituent-Driven Activity : Methoxy and trimethoxy groups (e.g., Compound 16b) enhance tubulin binding, while bulkier propoxy groups may shift selectivity toward other targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


